
Oleanolic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleanolic Acid, also known as Oleanic Acid, is a naturally occurring pentacyclic triterpenoid related to betulinic acid . It is widely distributed in food and plants where it exists as a free acid or as an aglycone of triterpenoid saponins . It can be found in olive oil, Phytolacca americana (American pokeweed), and Syzygium spp, garlic, etc .
Synthesis Analysis
Oleanolic Acid biosynthesis starts with mevalonate to create squalene. Squalene monooxygenase in the next step oxidizes the squalene and forms an epoxide resulting in 2,3-oxidosqualene . Beta-amyrin synthase creates beta-amyrin by a ring formation cascade . After the formation of beta-amyrin, CYP716AATR2, also known as a cytochrome p450 enzyme, oxidizes carbon 28 turning it into alcohol . CYP716AATR2 converts the alcohol to aldehyde and finally to a carboxylic acid forming oleanolic acid .
Molecular Structure Analysis
Oleanolic acid binds to the αM -I domain in its extended-open form, the dominant conformation found in αM clusters . Molecular dynamics simulation revealed that oleanolic acid can increase the flexibility of the α7 helix and promote its movement away from the N-terminus .
Chemical Reactions Analysis
Oleanolic Acid has been shown to inhibit α-glucosidase activity in a mixed-type manner with an IC 50 value of 3.04±0.05 µM, and the inhibition followed a multi-phase kinetic process with a first-order reaction .
Physical And Chemical Properties Analysis
Oleanolic Acid is almost insoluble in water due to its hydrophobic nature . This has led to a number of approaches to enhance its biopharmaceutical properties .
Mécanisme D'action
Oleanolic Acid has been found to have potential therapeutic effects on different diseases and their symptoms . It has been suggested that Oleanolic Acid might function as an allosteric agonist inducing clustering of αM on macrophages by shifting the balance from the closed to the extended-open conformation .
Orientations Futures
There has been a surge of interest in the therapeutic potential of Oleanolic Acid in the prevention and management of chronic diseases . There are recent advances in the design and synthesis of chemical derivatives of Oleanolic Acid to enhance its solubility, bioavailability, and potency . Some of these derivatives have also been therapeutic candidates in a number of clinical trials .
Propriétés
Numéro CAS |
946530-77-4 |
|---|---|
Formule moléculaire |
C30H48O3 |
Poids moléculaire |
459.729 |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D |
Clé InChI |
MIJYXULNPSFWEK-MNSGBSGKSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Synonymes |
(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid; (3β)-3-hydroxyolean-12-en-28-oic Acid-d3; (+)-Oleanolic Acid-d3; 3β-Hydroxyolean-12-en-28-oic Αcid-d3; Astrantiagenin C-d3; Caryophyllin-d3; Giganteumgenin C-d3; Gledigenin 1-d3; NSC 114945-d3; Oleonol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



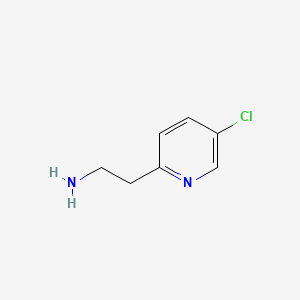
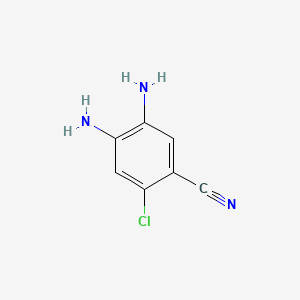

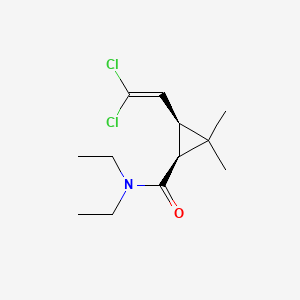
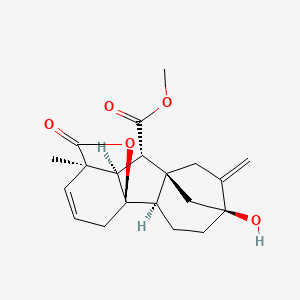
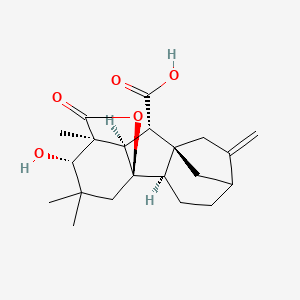
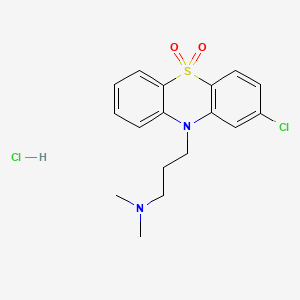

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)
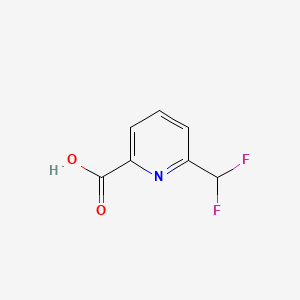

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)